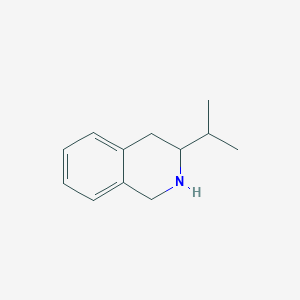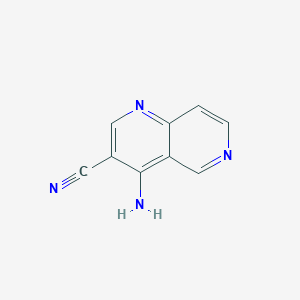
Methyl 5-hydroxy-4-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-4-methylpicolinate is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4-methylpicolinate typically involves the esterification of 5-hydroxy-4-methylpicolinic acid. One common method includes the reaction of 5-hydroxy-4-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-hydroxy-4-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under mild conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-hydroxy-4-methylpicolinic acid or its derivatives.
Reduction: Formation of 5-hydroxy-4-methylpicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 5-hydroxy-4-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-4-methylpicolinate is primarily based on its ability to interact with metal ions The hydroxyl and ester groups can coordinate with metal centers, forming stable complexes These complexes can then participate in various biochemical pathways, influencing biological processes
Comparaison Avec Des Composés Similaires
- Methyl 5-hydroxy-2-methylpicolinate
- Methyl 5-hydroxy-3-methylpicolinate
- Methyl 5-hydroxy-6-methylpicolinate
Comparison: Methyl 5-hydroxy-4-methylpicolinate is unique due to the specific positioning of the methyl and hydroxyl groups on the pyridine ring. This positioning affects its chemical reactivity and the types of complexes it can form with metal ions. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
methyl 5-hydroxy-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-4-7(5)10/h3-4,10H,1-2H3 |
Clé InChI |
LQCWFFUPRGYCEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


